![molecular formula C15H17N5O2S B1238603 2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-4-thiazolecarbohydrazide is a member of tetralins.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide, due to its complex structure, finds applications in the synthesis and characterization of novel organic compounds. For instance, similar naphthalene derivatives have been synthesized through reactions involving thiocarbohydrazide, leading to compounds with potential antimicrobial activities (Gupta & Chaudhary, 2013). Such synthetic routes often employ ionic liquids and bromotrimethylsilane, indicating the relevance of advanced synthetic methodologies in the development of naphthalene-based compounds.
Antimicrobial and Antifungal Properties
Naphthalene derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial and antifungal properties. The synthesized compounds, through various synthetic pathways, have shown considerable activity against microbial strains, highlighting their potential as antimicrobial agents. These findings suggest that modifications to the naphthalene core can significantly impact the biological activities of these compounds, making them valuable in the development of new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Anticancer Activity
The anticancer potential of naphthalene-based compounds, akin to the one , has been explored through various studies. These compounds have been tested against different cancer cell lines, showing promising results in inhibiting cancer cell proliferation. Such studies indicate that the structural features inherent to naphthalene derivatives, including the presence of thiazole and carbohydrazide functionalities, may contribute to their anticancer activities. The exploration of these compounds in cancer research underscores their potential utility in developing novel anticancer therapies (Tumosienė et al., 2020).
DNA Protection
Research has also delved into the protective activities of naphthalene derivatives against DNA damage, particularly induced by agents like bleomycin-iron. These studies suggest that certain naphthalene-based compounds can effectively mitigate DNA damage, thereby offering a protective effect. This property is particularly relevant in the context of oxidative stress and its implications in various diseases, including cancer, highlighting the therapeutic potential of these compounds in protecting genetic material (Abdel-Wahab, El-Ahl, & Badria, 2009).
Propriétés
Formule moléculaire |
C15H17N5O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C15H17N5O2S/c1-22-10-5-6-11-9(7-10)3-2-4-12(11)19-20-15-17-13(8-23-15)14(21)18-16/h5-8H,2-4,16H2,1H3,(H,17,20)(H,18,21)/b19-12- |
Clé InChI |
IDFQFWCLAOPALJ-UNOMPAQXSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)/C(=N\NC3=NC(=CS3)C(=O)NN)/CCC2 |
SMILES |
COC1=CC2=C(C=C1)C(=NNC3=NC(=CS3)C(=O)NN)CCC2 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NNC3=NC(=CS3)C(=O)NN)CCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
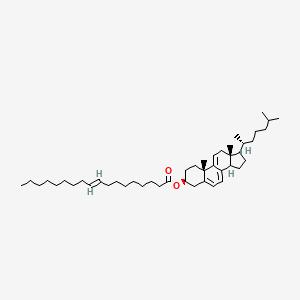


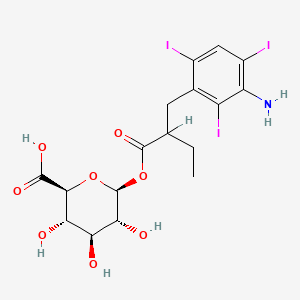
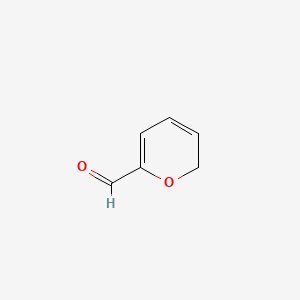
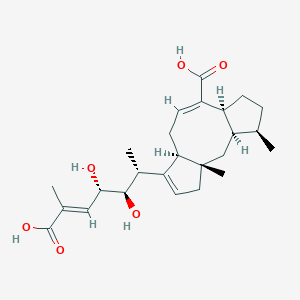
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
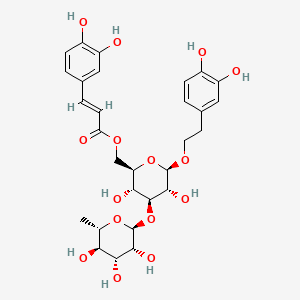
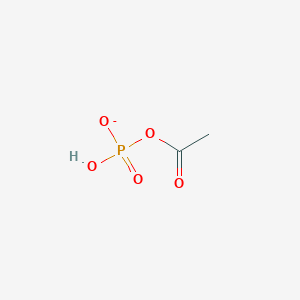

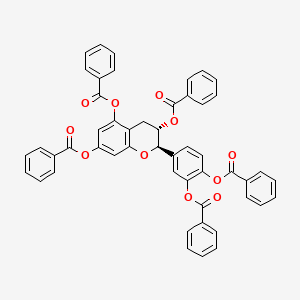
](/img/structure/B1238540.png)